Cas no 1186195-27-6 (Ethyl 4-bromo-2-(trifluoromethoxy)benzoate)

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
- Ethyl4-bromo-2-(trifluoromethoxy)benzoate
- 5836AC
- STL554727
- BBL100933
- TF10670
- BC004379
- AX8158788
- 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOIC ACID ETHYL ESTER
- 4-BROMO-2-(TRIFLUOROMETHOXY)BENZOIC ACID METHYL ESTER
- MFCD12546980
- 1186195-27-6
- CS-0083343
- CL9209
- AKOS005256443
- SCHEMBL22979068
- DTXSID20668222
- QDAATKCEXCYIPG-UHFFFAOYSA-N
- DS-13034
-
- MDL: MFCD12546980
- インチ: 1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,2H2,1H3
- InChIKey: QDAATKCEXCYIPG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C(=O)OCC)=C(C=1)OC(F)(F)F
計算された属性
- せいみつぶんしりょう: 311.961
- どういたいしつりょう: 311.961
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.626
- ふってん: 265.9°C at 760 mmHg
- フラッシュポイント: 114.6°C
- 屈折率: 1.486
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019099997-10g |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 97% | 10g |
$426.42 | 2023-09-04 | |
Fluorochem | 230730-250mg |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 95% | 250mg |
£11.00 | 2022-02-28 | |
Fluorochem | 230730-5g |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 95% | 5g |
£81.00 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0527-1g |
ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 95% | 1g |
¥1788.0 | 2024-04-25 | |
1PlusChem | 1P01EHF9-5g |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 95% | 5g |
$199.00 | 2023-12-26 | |
Aaron | AR01EHNL-250mg |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 95% | 250mg |
$500.00 | 2025-02-12 | |
abcr | AB450744-5g |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate, 95%; . |
1186195-27-6 | 95% | 5g |
€286.10 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153983-1g |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 98% | 1g |
¥1230.00 | 2024-08-09 | |
A2B Chem LLC | AX54581-1g |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 95% | 1g |
$74.00 | 2024-04-20 | |
Ambeed | A374309-25g |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate |
1186195-27-6 | 98% | 25g |
$405.0 | 2024-04-25 |
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Ethyl 4-bromo-2-(trifluoromethoxy)benzoateに関する追加情報
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS No. 1186195-27-6): A Comprehensive Overview
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate, identified by its CAS number 1186195-27-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic esters, characterized by its bromine and trifluoromethoxy substituents, which contribute to its unique chemical properties and potential applications. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The structure of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate consists of a benzoate core with bromine at the 4-position and a trifluoromethoxy group at the 2-position. This arrangement imparts a high degree of electronic richness to the molecule, making it susceptible to various chemical transformations. The benzoate moiety, in particular, is known for its role in drug design due to its ability to enhance lipophilicity and metabolic stability, which are crucial factors in pharmaceutical development.
In recent years, there has been growing interest in the use of halogenated aromatic compounds as key building blocks in medicinal chemistry. The bromine atom in Ethyl 4-bromo-2-(trifluoromethoxy)benzoate serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores that exhibit desirable biological activities.
The trifluoromethoxy group is another critical feature of this compound, contributing to its pharmacological potential. Trifluoromethoxy groups are frequently incorporated into drug molecules due to their ability to modulate receptor binding affinity and metabolic stability. For instance, they can enhance binding interactions by increasing lipophilicity and reducing susceptibility to enzymatic degradation. This has led to their widespread use in the development of antiviral, anticancer, and anti-inflammatory agents.
Recent studies have highlighted the importance of Ethyl 4-bromo-2-(trifluoromethoxy)benzoate in the synthesis of small-molecule inhibitors targeting specific biological pathways. One notable area of research involves its application in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. By serving as a precursor for more complex molecules, this compound plays a pivotal role in generating novel therapeutic candidates with improved efficacy and reduced side effects.
Another emerging field where this compound finds utility is in the synthesis of fluorescent probes for biochemical assays. The combination of bromine and trifluoromethoxy groups allows for easy conjugation with fluorophores, enabling the design of probes that can visualize biological processes with high sensitivity and specificity. Such probes are invaluable tools in drug discovery and diagnostics, providing insights into cellular mechanisms and disease pathways.
The synthetic methodologies involving Ethyl 4-bromo-2-(trifluoromethoxy)benzoate have also seen significant advancements. Modern synthetic strategies leverage palladium-catalyzed cross-coupling reactions to introduce diverse functional groups efficiently. These methods have not only streamlined the synthesis process but also opened new avenues for structural diversification. The ability to perform late-stage modifications on this scaffold allows chemists to explore a wide range of chemical space, increasing the likelihood of discovering lead compounds with optimal pharmacological profiles.
In conclusion, Ethyl 4-bromo-2-(trifluoromethoxy)benzoate (CAS No. 1186195-27-6) is a multifaceted compound with broad applications in pharmaceutical research and organic synthesis. Its unique structural features make it an indispensable tool for developing novel therapeutic agents, diagnostic probes, and synthetic intermediates. As research continues to uncover new possibilities, this compound is poised to remain at the forefront of chemical innovation, driving advancements across multiple scientific disciplines.
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